molecular formula C24H10Br2O2 B2465989 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione CAS No. 3564-71-4

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione

Cat. No.: B2465989
CAS No.: 3564-71-4
M. Wt: 490.15
InChI Key: SMLJXADQTZYMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione is a polycyclic aromatic compound characterized by its unique structure, which includes bromine atoms and a tetraphene core.

Scientific Research Applications

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione has several scientific research applications:

Mechanism of Action

Target of Action

Vat Orange 1 is a synthetic anthraquinone vat dye . Its primary targets are textile fibers, particularly cotton and rayon . These fibers have a strong affinity for vat dyes, allowing for effective dyeing and coloration.

Mode of Action

The mode of action of Vat Orange 1 involves a reduction-oxidation process . Initially, Vat Orange 1 is water-insoluble and must be reduced to its soluble form, known as the leuco form, in an alkaline solution of sodium hydrosulfite . This leuco form can then penetrate the fibers. Once inside the fibers, the leuco form is oxidized back to the original insoluble form, effectively trapping the dye within the fiber .

Biochemical Pathways

The biochemical pathways involved in the action of Vat Orange 1 are primarily reduction-oxidation reactions . These reactions transform the dye from its insoluble form to a soluble form that can penetrate the fibers, and then back to an insoluble form that is trapped within the fibers . The result is a strong, fast color that is resistant to washing and light exposure .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of dyes like Vat Orange 1, we can consider it as the process by which the dye is applied, absorbed, distributed in the fibers, and retained over time. The reduction-oxidation process described above plays a crucial role in these stages. The dye’s strong affinity for fibers and its transformation from a soluble to an insoluble form within the fibers contribute to its high retention and resistance to washing .

Action Environment

The action of Vat Orange 1 is influenced by several environmental factors. The pH of the dye bath, for example, must be alkaline for the reduction of the dye to its leuco form . The temperature and duration of dyeing can also affect the depth of color achieved . Additionally, the presence of oxygen is necessary for the re-oxidation of the leuco form back to the insoluble dye within the fibers .

Safety and Hazards

Vat Orange 1 should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols. Appropriate exhaust ventilation should be provided at places where dust is formed . It’s also recommended to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione typically involves the bromination of dibenzo[c,pqr]tetraphene-7,14-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction yields the desired dibrominated product, which can be purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form dibenzo[c,pqr]tetraphene-7,14-dione.

    Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dibromodibenzo[b,d]furan-3,7-diol
  • Sodium 2,9-dibromodibenzo[c,pqr]tetraphene-7,14-diyl disulfate

Uniqueness

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione is unique due to its specific bromination pattern and tetraphene core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic electronics and materials science .

Properties

IUPAC Name

5,16-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2(7),3,5,9,11,13(18),14,16,20(24),21-undecaene-8,19-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10Br2O2/c25-11-1-3-13-15-5-7-18-22-16(14-4-2-12(26)10-20(14)24(18)28)6-8-17(21(15)22)23(27)19(13)9-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLJXADQTZYMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=CC=C4C5=C(C=C(C=C5)Br)C(=O)C6=C4C3=C2C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3564-71-4
Record name VAT ORANGE 1 (C.I. 59105)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.